3-Nitrophenyl (4-methylphenoxy)acetate
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Overview
Description
3-Nitrophenyl (4-methylphenoxy)acetate is an organic compound with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol . This compound is characterized by the presence of a nitrophenyl group and a methylphenoxy group attached to an acetate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl (4-methylphenoxy)acetate typically involves the esterification of 3-nitrophenol with 4-methylphenoxyacetic acid. This reaction can be catalyzed by acid or base catalysts under controlled temperature conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenyl (4-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
3-Nitrophenyl (4-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its thermal stability and flame-retardant properties
Mechanism of Action
The mechanism of action of 3-Nitrophenyl (4-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitrophenyl acetate: Similar structure but lacks the methylphenoxy group.
4-Methylphenyl acetate: Similar structure but lacks the nitrophenyl group.
Phenyl (4-methylphenoxy)acetate: Similar structure but lacks the nitro group.
Uniqueness
3-Nitrophenyl (4-methylphenoxy)acetate is unique due to the presence of both nitrophenyl and methylphenoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13NO5 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(3-nitrophenyl) 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C15H13NO5/c1-11-5-7-13(8-6-11)20-10-15(17)21-14-4-2-3-12(9-14)16(18)19/h2-9H,10H2,1H3 |
InChI Key |
AJXPRSNBEDMHRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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